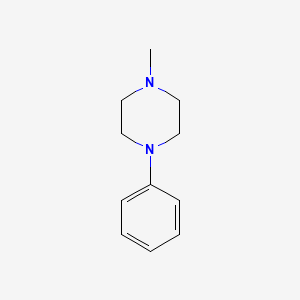

1-Methyl-4-phenylpiperazine

概要

説明

1-Methyl-4-phenylpiperazine is a chemical compound that is part of the phenylpiperazine class. Phenylpiperazines are often found as fragments within the structure of various pharmaceutical drugs and can undergo metabolic cleavage to form 1-arylpiperazines . These compounds, including 1-methyl-4-phenylpiperazine, are of interest due to their presence in drug molecules and potential biological activities.

Synthesis Analysis

The synthesis of phenylpiperazine derivatives can be achieved through various methods. One approach involves the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of arylsulfinic acids, leading to the formation of new phenylpiperazine derivatives . Another method for synthesizing related compounds includes the reductive alkylation of 1-methylpiperazine using triacetoxy sodium borohydride, which has been applied to create key precursors for drugs like imatinib . Additionally, 1-methyl-3-phenylpiperazine can be prepared from ethyl α-Bromophenylacetate and ethylenediamine, followed by several protection, methylation, and reduction steps .

Molecular Structure Analysis

The molecular structure of 1-methylpiperazine derivatives has been characterized using various techniques. For instance, the crystal structure of 1-methylpiperazine-1,4-diium bis(nitrate) has been determined, revealing an orthorhombic system with extensive hydrogen bonding . Similarly, multi-component hydrogen-bonding organic salts formed from 1-methylpiperazine with aromatic carboxylic acids have been studied, showing diverse three-dimensional supramolecular architectures . The crystal structure of 1-methylpiperazine-1,4-diium dipicrate also demonstrates the importance of hydrogen bonding in the formation of the crystal lattice .

Chemical Reactions Analysis

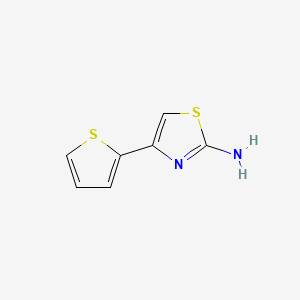

1-Methylpiperazine can participate in various chemical reactions, including coupling with diazonium salts to form a series of 1-methyl-4-[2-aryl-1-diazenyl]piperazines . These reactions are facilitated by the nucleophilic nature of the piperazine nitrogen atoms. Additionally, nucleophilic substitution reactions have been employed to synthesize compounds like 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methylpiperazine derivatives are influenced by their molecular structure. For example, the thermal stability of these compounds has been investigated using thermogravimetric analysis, indicating stability up to certain temperatures . The presence of functional groups and their interactions within the crystal lattice can be confirmed by techniques like infrared spectroscopy . The optical properties, such as band gap energy, have also been explored, providing insights into the stability and potential applications of these materials .

科学的研究の応用

Tuberculostatic Activity

1-Methyl-4-phenylpiperazine derivatives have been explored for their tuberculostatic activity. A study by Foks et al. (2004) demonstrated that specific derivatives exhibited minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, indicating potential for treating tuberculosis (Foks et al., 2004).

Synthesis and Characterization

Zhao-huaa (2012) focused on the synthesis of 1-Methyl-3-phenylpiperazine, highlighting modifications in the synthesis process to improve production quality and efficiency, which is crucial for industrial manufacturing (Yan Zhao-huaa, 2012).

Intestinal Permeation Enhancers

A study by Fein et al. (2017) investigated phenylpiperazine derivatives, including 1-methyl-4-phenylpiperazine, for their potential as intestinal permeation enhancers. They found that certain derivatives could enhance transepithelial transport with lower toxicity, suggesting promise for oral administration of therapeutics (Fein et al., 2017).

Serotoninergic Receptor Ligands

Handzlik et al. (2014) explored phenylpiperazine derivatives for their affinity for serotoninergic receptors. They found significant affinities for certain receptors, indicating potential applications in neuropsychopharmacology (Handzlik et al., 2014).

Stability and Chemical Properties

Tarsa et al. (2019) conducted a study on the stability of a novel phenylpiperazine derivative. Understanding the stability and degradation pathways of these compounds is essential for their development as pharmaceuticals (Tarsa et al., 2019).

Antitussive Activity

Tian (2006) synthesized a phenylpiperazine derivative and evaluated its antitussive activity. This indicates the potential use of such derivatives in cough treatments (Tian, 2006).

Electrochemical Synthesis

Nematollahi and Amani (2011) developed an environmentally friendly electrochemical method for synthesizing phenylpiperazine derivatives, contributing to greener chemistry practices (Nematollahi & Amani, 2011).

Safety And Hazards

特性

IUPAC Name |

1-methyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDDXVGJRSTLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184762 | |

| Record name | Piperazine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-phenylpiperazine | |

CAS RN |

3074-43-9 | |

| Record name | 1-Methyl-4-phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3074-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

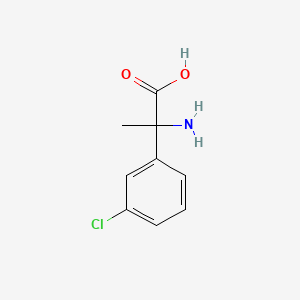

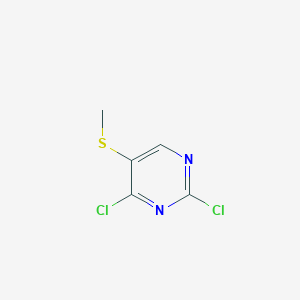

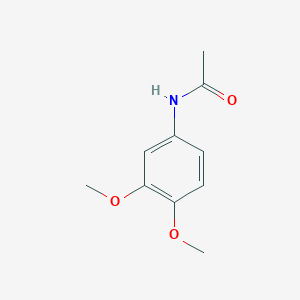

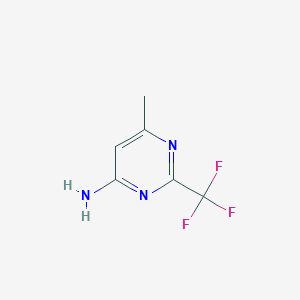

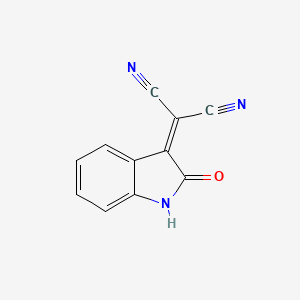

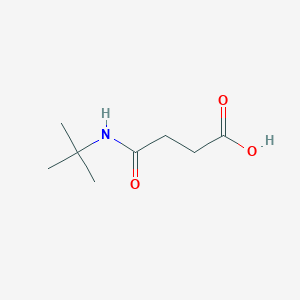

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Methyl-4-phenylpiperazine impact epithelial cell monolayers, and what is the underlying mechanism?

A: While 1-Methyl-4-phenylpiperazine itself has shown limited effects on epithelial monolayer integrity, its structural analog, 1-Phenylpiperazine, demonstrates significant effects. Research indicates that 1-Phenylpiperazine enhances the permeability of epithelial cell monolayers by increasing myosin-generated force within cells. This heightened force disrupts cell-cell contacts, particularly cadherin junctions, which are impacted before tight junctions []. This understanding provides valuable insights into how this class of compounds might function as transient epithelial permeation enhancers.

Q2: What are the potential implications of the multiple mechanisms of action observed with 1-(4-Methylphenyl)piperazine?

A: While 1-(4-Methylphenyl)piperazine shows promise as a permeation enhancer, its interaction with multiple physiological pathways raises concerns. Research suggests that its permeation enhancement capacity involves 5-HT4 receptors, loop diuretics, and myosin light chain kinase []. This multi-target activity indicates that while it effectively increases drug permeability, it might also impact broader intestinal physiology beyond the desired effect [].

Q3: What analytical techniques have been employed to characterize the structure of 1-Methyl-4-phenylpiperazine?

A: Single-crystal X-ray diffraction has been used to elucidate the structure of 1-Methyl-4-phenylpiperazine when complexed with Trimethylaluminium. This technique revealed that the aluminum atom coordinates with the nitrogen atom of the piperazine ring carrying the methyl group, forming a distorted tetrahedral geometry []. This detailed structural information contributes to understanding the potential interactions and reactivity of this compound.

- Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae:

- Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures:

- Trimethyl(1‐methyl‐4‐phenylpiperazine‐N1)aluminium:

- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Diphenylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1295563.png)